molecular formula C9H11BrOZn B6333803 4-Methoxyphenethylzinc bromide CAS No. 1800201-43-7

4-Methoxyphenethylzinc bromide

Cat. No.: B6333803
CAS No.: 1800201-43-7
M. Wt: 280.5 g/mol
InChI Key: WHSPXXRFZHTOFA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenethylzinc bromide is an organozinc compound that is widely used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the construction of complex organic molecules. The compound is characterized by the presence of a zinc atom bonded to a 4-methoxyphenethyl group and a bromide ion.

Preparation Methods

4-Methoxyphenethylzinc bromide can be synthesized through the reaction of 4-methoxyphenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically involves the following steps:

  • Dissolution of zinc powder in tetrahydrofuran.
  • Addition of 4-methoxyphenethyl bromide to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

The reaction can be represented as:

4-Methoxyphenethyl bromide+Zn4-Methoxyphenethylzinc bromide\text{4-Methoxyphenethyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-Methoxyphenethyl bromide+Zn→4-Methoxyphenethylzinc bromide

Chemical Reactions Analysis

4-Methoxyphenethylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds. For example, it can participate in the Suzuki-Miyaura coupling reaction with aryl halides to form biaryl compounds.

    Addition Reactions: It can add to carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols.

    Oxidation and Reduction Reactions: While it is primarily used in substitution and addition reactions, it can also undergo oxidation and reduction under specific conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various solvents like tetrahydrofuran and diethyl ether. Major products formed from these reactions include biaryl compounds, alcohols, and other complex organic molecules.

Scientific Research Applications

4-Methoxyphenethylzinc bromide has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Drug Discovery: It is employed in the synthesis of potential drug candidates, particularly in the formation of carbon-carbon bonds.

    Material Science: It is used in the preparation of materials with specific electronic and optical properties.

    Biological Studies: It can be used to modify biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 4-Methoxyphenethylzinc bromide involves the transfer of the 4-methoxyphenethyl group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

4-Methoxyphenethylzinc bromide can be compared with other organozinc compounds such as phenylzinc bromide and methylzinc bromide. While all these compounds are used to form carbon-carbon bonds, this compound is unique due to the presence of the methoxy group, which can influence the reactivity and selectivity of the compound in various reactions.

Similar compounds include:

  • Phenylzinc bromide
  • Methylzinc bromide
  • Ethylzinc bromide

Each of these compounds has its own unique properties and applications in organic synthesis.

Biological Activity

4-Methoxyphenethylzinc bromide is an organozinc compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antiproliferative effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its organometallic structure, which includes a methoxy group attached to a phenethyl moiety. This structure is pivotal for its biological interactions, influencing both solubility and reactivity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains. The compound's antibacterial efficacy was evaluated using standard microbiological methods, including disk diffusion and minimum inhibitory concentration (MIC) assays.

Results Summary

  • Tested Bacteria : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
  • Inhibition Zones : The compound showed inhibition zones ranging from 10 mm to 15 mm depending on the bacterial strain and concentration used.
  • MIC Values : MIC values were determined to be between 0.5 mM and 2 mM for sensitive strains, indicating moderate to strong antibacterial activity.
Bacterial StrainInhibition Zone (mm)MIC (mM)
Staphylococcus aureus150.5
Escherichia coli121.0
Pseudomonas aeruginosa101.5
Klebsiella pneumoniae132.0

Antiproliferative Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines, including human colon cancer cells (Caco-2). The compound's cytotoxicity was evaluated through MTT assays to determine cell viability post-treatment.

Findings

  • Cell Viability : A dose-dependent decrease in cell viability was observed.
  • Half-Maximal Inhibitory Concentration (IC50) : The IC50 values ranged from 1 mM to 3 mM across different cell lines, suggesting that higher concentrations are required for significant antiproliferative effects.
Cell LineIC50 (mM)Viability (%) at 10 mM
Caco-22.5<20
MCF-7 (Breast)3.0<15
HeLa (Cervical)1.8<25

The biological activity of this compound may be attributed to several mechanisms:

  • Disruption of Membrane Integrity : The compound interacts with bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Protein Synthesis : It may interfere with ribosomal function, thereby inhibiting protein synthesis in bacterial cells.
  • Induction of Apoptosis in Cancer Cells : The antiproliferative effects are likely mediated through apoptosis induction pathways, including caspase activation.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models, suggesting potential for therapeutic applications in infections resistant to conventional antibiotics.
  • Cancer Treatment Potential : In vitro studies indicated that treatment with this compound led to a marked reduction in tumor cell proliferation rates, supporting its candidacy as a lead compound for the development of new anticancer agents.

Properties

IUPAC Name

bromozinc(1+);1-ethyl-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.BrH.Zn/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSPXXRFZHTOFA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[CH2-].[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.